2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione
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Overview
Description
2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione is a unique compound characterized by the presence of a chloro-substituted ethyl group and an isoindole-1,3-dione core. The incorporation of deuterium atoms in place of hydrogen atoms enhances its stability and alters its chemical properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
The primary target of 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .
Mode of Action
The compound interacts with the hD2R at its allosteric binding site . The interactions include one electrostatic interaction, four hydrophobic interactions, and five π–π interactions . These interactions can modulate the receptor’s activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
Given its interaction with the hd2r, it is likely that it influences the dopaminergic signaling pathways . These pathways play a crucial role in various neurological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is carried out under reflux conditions in a suitable solvent such as toluene, with the presence of a catalyst like palladium acetate and triethylamine .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield deuterated analogs with altered properties.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include deuterated analogs, substituted isoindole derivatives, and various oxides .
Scientific Research Applications
2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloroethylisoindole-1,3-dione: Lacks deuterium atoms, resulting in different chemical properties.
2-(2-Bromoethyl)isoindole-1,3-dione: Substitution of chlorine with bromine alters reactivity and stability.
2-(2-Fluoroethyl)isoindole-1,3-dione: Fluorine substitution affects the compound’s electronic properties.
Uniqueness: The presence of deuterium atoms in 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione enhances its stability and alters its reactivity, making it unique compared to its non-deuterated analogs. This uniqueness is particularly valuable in research applications where stability and specific interactions are crucial .
Properties
IUPAC Name |
2-(2-chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2/i5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHGARLYQHMNTB-NZLXMSDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N1C(=O)C2=CC=CC=C2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732421 |
Source
|
Record name | 2-[2-Chloro(~2~H_4_)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1252995-10-0 |
Source
|
Record name | 2-[2-Chloro(~2~H_4_)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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